5,5-Dimethylbarbituric acid

Gas-phase ion chemistry Mass spectrometry Thermochemistry

5,5-Dimethylbarbituric acid (DMB) is a C5-disubstituted barbituric acid derivative featuring two methyl groups at the 5-position of the pyrimidinetrione ring. Unlike the pharmacologically active 5,5-diethyl (barbital) or 5-ethyl-5-phenyl (phenobarbital) analogs, DMB itself is not a clinically used CNS depressant; barbituric acid is not biologically active, and pharmacological properties of its derivatives primarily depend on the side groups attached to the C5 atom.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 24448-94-0
Cat. No. B1220906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethylbarbituric acid
CAS24448-94-0
Synonyms5,5-dimethylbarbituric acid
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)NC1=O)C
InChIInChI=1S/C6H8N2O3/c1-6(2)3(9)7-5(11)8-4(6)10/h1-2H3,(H2,7,8,9,10,11)
InChIKeyLAOZSCRCYVBSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Dimethylbarbituric Acid (CAS 24448-94-0) – Procurement-Relevant Physicochemical and Structural Profile


5,5-Dimethylbarbituric acid (DMB) is a C5-disubstituted barbituric acid derivative featuring two methyl groups at the 5-position of the pyrimidinetrione ring [1]. Unlike the pharmacologically active 5,5-diethyl (barbital) or 5-ethyl-5-phenyl (phenobarbital) analogs, DMB itself is not a clinically used CNS depressant; barbituric acid is not biologically active, and pharmacological properties of its derivatives primarily depend on the side groups attached to the C5 atom [2]. DMB serves instead as a key synthetic intermediate, a thermochemical reference compound, and a pharmacopoeial impurity standard.

Why Generic Substitution of 5,5-Dimethylbarbituric Acid with Other Barbituric Acid Derivatives Fails: Structural Specificity Drives Physicochemical and Biological Outcomes


Barbituric acid derivatives cannot be interchanged simply by analogy of the core pyrimidinetrione scaffold. The nature and steric bulk of C5 substituents govern gas-phase acidity, solid-state hydrogen-bonding networks, aqueous solubility, and cytochrome P450 induction profiles. For example, replacement of the two C5 methyl groups in DMB with ethyl groups (barbital) shifts the gas-phase acidity by approximately 1.2 kJ mol⁻¹ and alters the fusion thermodynamics measured by differential scanning calorimetry [1]. More critically, substitution with a phenyl group (phenobarbital) introduces CYP2B1-mediated liver tumor promotion activity absent in DMB [2]. These differences render DMB functionally non-substitutable in applications spanning thermochemical reference standards, impurity quantification, and structure–activity relationship studies.

5,5-Dimethylbarbituric Acid – Quantified Differentiation Evidence Against Structural Analogs


Gas-Phase Acidity: DMB Is a Weaker N–H Acid Than Unsubstituted Barbituric Acid and a Slightly Weaker Acid Than 5,5-Diethylbarbituric Acid

The gas-phase N–H acidity of 5,5-dimethylbarbituric acid was determined as 1369.4 ± 8.8 kJ mol⁻¹ by electrospray ionization-triple quadrupole mass spectrometry using the extended kinetic Cooks method. This value is approximately 7.9 kJ mol⁻¹ higher (weaker acid) than the N–H acidity of unsubstituted barbituric acid (1361.5 ± 10.5 kJ mol⁻¹) and 1.2 kJ mol⁻¹ higher than that of 5,5-diethylbarbituric acid (1368.2 ± 8.8 kJ mol⁻¹) [1]. The C–H deprotonation site of unsubstituted barbituric acid (1330.9 ± 10.0 kJ mol⁻¹) is inaccessible in DMB due to C5 methylation, eliminating a competing deprotonation pathway and simplifying its gas-phase ion chemistry [1].

Gas-phase ion chemistry Mass spectrometry Thermochemistry

Absence of Liver Tumor Promotion Activity: DMB Does Not Induce CYP2B1 or Promote Hepatocellular Carcinogenesis, in Contrast to Phenobarbital

In a chronic feeding study using F344/NCr male rats initiated with N-nitrosodiethylamine, 5,5-dimethylbarbituric acid (DMB) administered at dosage levels equimolar to 500 ppm phenobarbital (PB) did not promote development of hepatocellular adenomas or carcinomas, in contrast to PB which acted as a clear positive control promoter [1]. DMB caused minimal or no induction of cytochrome P450 isozyme CYP2B1-mediated alkoxyresorufin O-dealkylase activities following short-term (2 weeks) feeding, whereas PB caused dramatic induction [1]. These data establish a clear structure–activity separation: the 5,5-dimethyl substitution pattern is incompatible with the liver tumor promotion activity exhibited by the 5-ethyl-5-phenyl substitution pattern of phenobarbital.

Toxicology Carcinogenesis Cytochrome P450 induction

Solid-State Thermochemical Stability: Experimentally Determined Standard Enthalpies of Formation and Sublimation

The standard molar enthalpy of formation of crystalline 5,5-dimethylbarbituric acid was determined by static bomb combustion calorimetry as −(706.4 ± 2.2) kJ mol⁻¹ at T = 298.15 K [1]. The enthalpy of sublimation was measured by the transpiration method as (115.8 ± 0.5) kJ mol⁻¹, yielding a gas-phase enthalpy of formation of −(590.6 ± 2.3) kJ mol⁻¹ [1]. These values have been validated against G3-level theoretical calculations with agreement within 2–3%, providing a rigorously quantified thermochemical benchmark. In contrast, the 5,5-diethyl analog (barbital) has a lower melting point (−190 °C for its sodium salt vs. 278–279 °C for DMB) and correspondingly different fusion thermodynamics, reflecting the impact of alkyl chain elongation on lattice energy [2].

Thermochemistry Combustion calorimetry Sublimation enthalpy

Aqueous Solubility and Crystal Structure Anomaly Below 20 °C: DMB Exhibits a Temperature-Dependent Phase Behavior Not Observed in Higher 5,5-Dialkyl Homologs

In a comparative study of the aqueous solubility-temperature dependence of four 5,5-disubstituted barbituric acids in 0.001 M HCl, 5,5-dimethylbarbituric acid (compound 4) displayed solubility behavior above 15 °C that was very similar to 5,5-diethylbarbituric acid (1) and 5,5-diisopropylbarbituric acid (2) [1]. However, below approximately 20 °C, non-linearity in the van't Hoff (reciprocal temperature) plot for DMB suggested the possibility of a change in crystal structure—an anomaly not observed for the diethyl or diisopropyl analogs [1]. This indicates that the minimal steric bulk of the gem-dimethyl group permits a low-temperature polymorphic transition that is sterically forbidden in the larger dialkyl derivatives.

Pharmaceutical physical chemistry Solubility Crystal polymorphism

Pharmaceutical Impurity Standard: DMB Is a Specified Process-Related Impurity of Butalbital with Validated HPLC Purity ≥99.40%

A patent preparation method for 5,5-dimethylbarbituric acid as a process-related impurity of the barbiturate drug butalbital (5-allyl-5-isobutylbarbituric acid) achieves a purity of 99.40% or higher by HPLC [1]. DMB arises from residual dimethyl malonate starting material that condenses with urea during butalbital synthesis [1]. It has also been identified and characterized as one of four process-related impurities in bulk butalbital using HPLC-UV photodiode array detection, particle-beam mass spectrometry, and NMR [2]. This established role as a pharmacopoeially relevant impurity means that DMB is uniquely required among the 5,5-dialkylbarbituric acids as a certified reference standard for butalbital quality control; neither barbital, phenobarbital, nor any other analog can substitute.

Pharmaceutical analysis Impurity profiling Reference standards

Procurement-Driven Application Scenarios for 5,5-Dimethylbarbituric Acid Based on Verified Differentiation Evidence


Mass Spectrometry Internal Acidity Calibrant and Gas-Phase Ion Chemistry Probe

With its single, well-characterized N–H deprotonation site (GA = 1369.4 ± 8.8 kJ mol⁻¹) and the elimination of the competing C–H acidic site present in unsubstituted barbituric acid (1330.9 ± 10.0 kJ mol⁻¹), DMB serves as a structurally simplified calibrant for extended kinetic Cooks method acidity ladder construction [1]. Its gas-phase acidity is validated at both G3 and G4 composite levels of theory, making it suitable for benchmarking computational thermochemical methods. Procurement of DMB over barbituric acid eliminates the need to resolve bifunctional deprotonation in heterodimer selection experiments [1].

Negative Control in Barbiturate Structure–Tumor Promotion Relationship Studies

DMB is established as a barbiturate analog that does not induce CYP2B1 or promote NDEA-initiated hepatocellular carcinogenesis at doses equimolar to 500 ppm phenobarbital, in direct contrast to the strong promoter activity of 5-ethyl-5-phenylbarbituric acid (phenobarbital) [2]. This makes DMB an indispensable negative control for in vivo structure–activity relationship studies designed to isolate the tumor-promoting pharmacophore of barbiturate anticonvulsants. Researchers studying phenobarbital-mediated tumor promotion should procure DMB as the matched dialkyl comparator lacking the phenyl substituent [2].

Certified Impurity Reference Standard for Butalbital Pharmaceutical Quality Control

As a specified process-related impurity in the synthesis of butalbital, DMB at ≥99.40% purity is required for HPLC-UV and LC-MS impurity profiling methods during ANDA submission and batch release testing [3][4]. Its structural identity as the 5,5-dimethyl-substituted barbituric acid is unique: no other commercially available barbituric acid derivative (barbital, phenobarbital, or 5-ethyl-5-methylbarbituric acid) can serve as a surrogate impurity standard for this specific synthetic pathway [3].

Thermochemical Reference Compound for Combustion Calorimetry and Sublimation Enthalpy Benchmarking

The experimentally determined crystalline enthalpy of formation (−706.4 ± 2.2 kJ mol⁻¹) and sublimation enthalpy (115.8 ± 0.5 kJ mol⁻¹) at T = 298.15 K position DMB as a high-precision thermochemical reference [5]. Combined with single-crystal X-ray diffraction data confirming its N–H···O=C hydrogen-bonded ribbon and three-dimensional network [5], DMB is the methyl-terminated end-member of the 5,5-dialkylbarbituric acid series required for structure–energy correlation studies within this pharmacologically significant compound class.

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